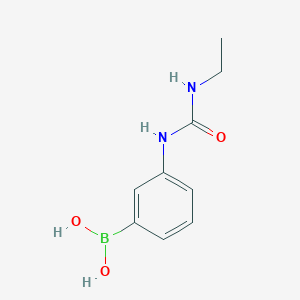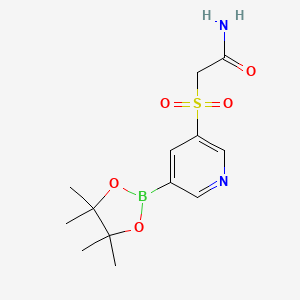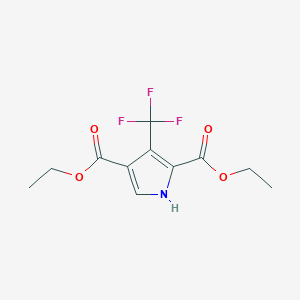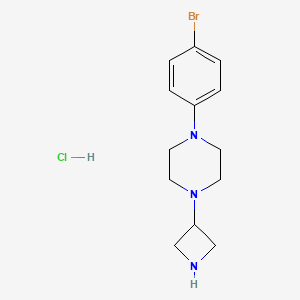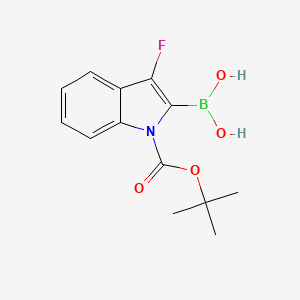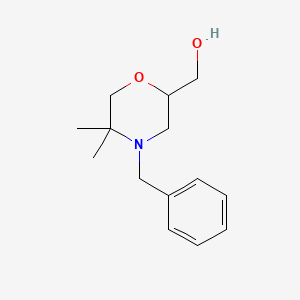
1-(2-Methoxy-4-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-nitrophenyl)ethanol is an organic compound that features a methoxy group, a nitro group, and an ethanol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another method that can be employed for the reduction of the corresponding ketone to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Methoxy-4-nitrophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, iron (Fe) and hydrochloric acid (HCl), or palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(2-Methoxy-4-nitrophenyl)ethanone.
Reduction: 1-(2-Methoxy-4-aminophenyl)ethanol.
Substitution: Various substituted phenyl ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)ethanol and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems, potentially leading to antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways depend on the specific derivative and its chemical structure.
Comparison with Similar Compounds
1-(2-Methoxy-4-nitrophenyl)ethanol can be compared with other similar compounds such as:
1-(2-Methoxy-4-aminophenyl)ethanol: This compound is similar but has an amino group instead of a nitro group, which can lead to different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)ethanol:
1-(4-Nitrophenyl)ethanol: Similar but lacks the methoxy group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the presence of both the methoxy and nitro groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-6,11H,1-2H3 |
InChI Key |
XIOGEPMJQXZGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
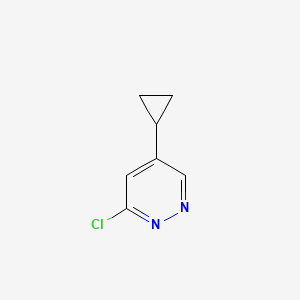
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)

![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
